(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine
Description
The compound “(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine” is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:
- Thieno[2,3-d]pyrimidine core: A bicyclic system combining thiophene and pyrimidine rings, which is associated with diverse biological activities, including kinase inhibition and anti-inflammatory effects.
- Morpholinylpropyl side chain: A tertiary amine-containing substituent (morpholine) linked via a three-carbon alkyl chain at the 4-position of the pyrimidine. This moiety improves solubility and may modulate target binding or pharmacokinetics.
The compound’s synthesis likely follows routes analogous to those reported for related thieno-pyrimidines, such as nucleophilic substitution at the 4-position of chlorinated intermediates (e.g., 4-chloro-5-phenyl-thieno[2,3-d]pyrimidine) with morpholinylpropylamine .
Properties
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-2-5-15(6-3-1)16-13-25-19-17(16)18(21-14-22-19)20-7-4-8-23-9-11-24-12-10-23/h1-3,5-6,13-14H,4,7-12H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULJVGZUSDAYOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the phenyl group and the morpholine ring. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
(3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives:
- In vitro Studies : Research has shown that compounds similar to (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine effectively inhibit the growth of various cancer cell lines by targeting specific PTKs involved in cancer progression .
- In vivo Studies : Animal models have demonstrated that these compounds can reduce tumor size and improve survival rates when administered as part of a treatment regimen .
Neuroprotective Effects
Emerging research indicates potential neuroprotective effects of thieno[2,3-d]pyrimidines. These compounds may modulate pathways involved in neurodegenerative diseases by inhibiting kinases that contribute to neuronal cell death .
Antimicrobial Activity
Some derivatives have shown antimicrobial properties, making them candidates for further exploration in treating infections caused by resistant pathogens. The mechanism likely involves disruption of bacterial signaling pathways through kinase inhibition .
Case Study 1: Cancer Treatment
A clinical study evaluated the efficacy of a thieno[2,3-d]pyrimidine derivative similar to this compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants, with manageable side effects .
Case Study 2: Neurodegeneration
In a preclinical model of Alzheimer's disease, administration of a related thieno[2,3-d]pyrimidine compound resulted in improved cognitive function and reduced amyloid plaque formation. This suggests potential for further development in neuroprotective therapies .
Mechanism of Action
The mechanism of action of (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally or functionally related molecules, emphasizing core scaffolds, substituents, and biological activities.
Table 1: Structural and Functional Comparison
Key Comparison Points:
Core Structure Influence: Thieno[2,3-d]pyrimidine (target compound and ): The sulfur-containing core may enhance metabolic stability compared to pyrrolo-pyrimidines (nitrogen-containing) . The nitrogen-rich core may favor hydrogen bonding with kinase ATP pockets . Furochromen-pyrimidinone (): Exhibits analgesic/anti-inflammatory activity, likely due to COX or cytokine modulation. The fused oxygenated ring system (furochromen) contributes to redox activity .
Substituent Effects: Morpholinylpropyl vs. Methoxy vs. Phenyl Groups ( vs. target): Aryl substituents (e.g., 5-phenyl) increase lipophilicity, which could enhance membrane permeability but reduce solubility.
However, direct activity data are lacking. Furochromen-pyrimidinones () show robust anti-inflammatory activity, but their distinct scaffold limits structural comparison.
Biological Activity
The compound (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound by reviewing relevant studies and synthesizing findings from various sources.
Chemical Structure and Synthesis
The structure of this compound can be delineated as follows:
- Morpholine Group : Provides potential for interaction with biological targets.
- Thieno[2,3-d]pyrimidine Core : Known for its pharmacological significance.
Synthesis typically involves the reaction of morpholine derivatives with thieno[2,3-d]pyrimidine precursors under controlled conditions to yield the desired compound.
Antimicrobial Activity
Research has shown that thieno[2,3-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a study synthesized various thieno[2,3-d]pyrimidin-4(3H)-one derivatives and assessed their antibacterial activity against several strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Bacillus subtilis | Active |
| Escherichia coli | Variable |
| Pseudomonas aeruginosa | Variable |
| Candida albicans | Moderate |
| Aspergillus niger | Moderate |
These findings indicate that derivatives similar to this compound may possess notable antimicrobial effects .
Anticancer Activity
Thieno[2,3-d]pyrimidine derivatives have been implicated in anticancer activities. A detailed study evaluated the cytotoxic effects of various thieno[2,3-d]pyrimidine compounds on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 13.42 |
| MDA-MB-231 (Breast Cancer) | 28.89 |
| A549 (Lung Cancer) | 14.31 |
The IC50 values suggest that these compounds can effectively inhibit cancer cell proliferation. The mechanism may involve the disruption of cell cycle progression or induction of apoptosis .
Anti-inflammatory Activity
Some derivatives have also demonstrated anti-inflammatory properties. Studies indicate that thieno[2,3-d]pyrimidines can inhibit inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
Case Studies and Research Findings
- Antimicrobial Screening : A series of new thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their antimicrobial activity against various pathogens. The results confirmed the effectiveness of these compounds in inhibiting bacterial growth .
- Cytotoxicity Assays : In vitro assays on MCF-7 and MDA-MB-231 cancer cell lines revealed that certain thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cells .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that some compounds could induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Morpholin-4-yl-propyl)-(5-phenyl-thieno[2,3-d]pyrimidin-4-yl)-amine, and how can reaction conditions be standardized?
- Methodological Answer : The compound’s synthesis can be optimized using reflux conditions with ethanol as a solvent, as demonstrated in morpholine-containing pyrimidine derivatives. Key steps include coupling 5-phenyl-thieno[2,3-d]pyrimidin-4-amine with 3-morpholinopropanol under controlled heating (e.g., 10 hours at 80°C). Post-synthesis purification via crystallization (95% ethanol) ensures high yield and purity. Monitoring reaction progress with TLC or HPLC is critical to minimize by-products .
Q. How should researchers characterize the physicochemical properties of this compound to ensure reproducibility?
- Methodological Answer : Standardize physicochemical profiling using:
- HPLC/GC-MS : For purity assessment (≥95% threshold).
- NMR spectroscopy : To confirm structural integrity (e.g., morpholine proton signals at δ 2.4–3.8 ppm).
- Melting point determination : Compare against literature values for batch consistency.
- Solubility tests : Use DMSO for in vitro assays and aqueous buffers adjusted to physiological pH for bioavailability studies .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR or VEGFR targets) due to the compound’s pyrimidine-thiophene scaffold. Use cell viability assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM. Include positive controls (e.g., gefitinib) and validate results with triplicate replicates to assess IC50 values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Modify substituents : Replace the phenyl group with halogenated or electron-withdrawing groups (e.g., 4-Cl, 4-F) to evaluate potency shifts.
- Vary morpholine chain length : Test propyl vs. ethyl linkers to assess flexibility impacts on target binding.
- Use molecular docking : Compare binding affinities against kinase domains (PDB: 1M17) using AutoDock Vina. Validate predictions with SPR (surface plasmon resonance) to measure dissociation constants (KD) .
Q. What experimental designs are suitable for resolving contradictions in cytotoxicity data across cell lines?
- Methodological Answer : Implement a split-split plot design with:
- Main plots : Cell line types (e.g., epithelial vs. mesenchymal origin).
- Subplots : Dosage gradients (1–100 µM).
- Sub-subplots : Exposure times (24, 48, 72 hours).
Use ANOVA with post-hoc Tukey tests to identify significant variability sources. Include ROS assays to differentiate apoptosis mechanisms from off-target effects .
Q. How can environmental fate studies be integrated into early-stage research to assess ecological risks?
- Methodological Answer : Follow INCHEMBIOL project guidelines:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) to simulate photolysis.
- Biotic transformation : Use soil microcosms with Pseudomonas spp. to track metabolite formation via LC-QTOF-MS.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-hour LC50) and algal growth inhibition assays .
Q. What advanced analytical techniques are critical for elucidating binding mechanisms in kinase inhibition?
- Methodological Answer : Combine:
- X-ray crystallography : Co-crystallize the compound with target kinases (e.g., EGFR-TK) to resolve binding modes (resolution ≤2.0 Å).
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes (ΔH) during ligand-receptor interactions.
- Molecular dynamics simulations : Run 100-ns trajectories in GROMACS to analyze conformational stability of the kinase-ligand complex .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
